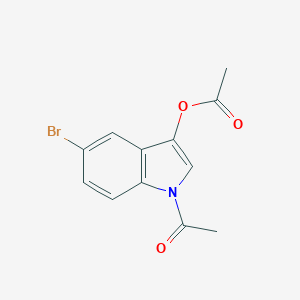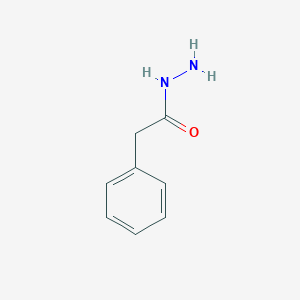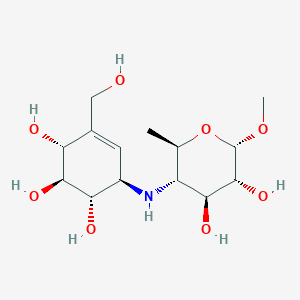
Methyl 1'-epiacarviosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1'-epiacarviosin (MEA) is a natural compound found in the leaves of the Carica papaya plant. It has been studied for its potential health benefits, particularly in relation to its anti-inflammatory and antioxidant properties. In recent years, there has been growing interest in MEA as a possible therapeutic agent for various diseases.
Wirkmechanismus
The exact mechanism of action of Methyl 1'-epiacarviosin is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the inflammatory response. Methyl 1'-epiacarviosin may also stimulate the production of anti-inflammatory cytokines, further reducing inflammation in the body.
Biochemische Und Physiologische Effekte
Methyl 1'-epiacarviosin has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress, which can damage cells and contribute to the development of various diseases. Methyl 1'-epiacarviosin has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal studies, suggesting that it could be useful in the management of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1'-epiacarviosin has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained from natural sources. It has also been shown to have low toxicity in animal studies, making it a safe compound to work with. However, there are some limitations to using Methyl 1'-epiacarviosin in lab experiments. It is not water-soluble, which can make it difficult to administer in certain studies. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on Methyl 1'-epiacarviosin. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand its effects on the brain and how it could be used to treat these conditions. Methyl 1'-epiacarviosin may also have potential as a treatment for diabetes and other metabolic disorders, and more research is needed to explore this possibility. Additionally, there is a need for more studies on the safety and toxicity of Methyl 1'-epiacarviosin, particularly in human subjects.
Synthesemethoden
Methyl 1'-epiacarviosin can be synthesized from the extract of the Carica papaya plant. The process involves the isolation and purification of the compound, followed by chemical modification to produce Methyl 1'-epiacarviosin. The synthesis method is relatively simple and cost-effective, making Methyl 1'-epiacarviosin a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Methyl 1'-epiacarviosin has been studied extensively for its potential therapeutic effects. Several studies have demonstrated its anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases. For example, Methyl 1'-epiacarviosin has been shown to reduce inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
140148-00-1 |
|---|---|
Produktname |
Methyl 1'-epiacarviosin |
Molekularformel |
C14H25NO8 |
Molekulargewicht |
335.35 g/mol |
IUPAC-Name |
(1S,2S,3R,6R)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7-,8-,9-,10+,11+,12+,13-,14+/m1/s1 |
InChI-Schlüssel |
KFHKERRGDZTZQJ-YMRGHLOJSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO |
SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |
Kanonische SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |
Andere CAS-Nummern |
140148-00-1 |
Synonyme |
methyl 1'-epiacarviosin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



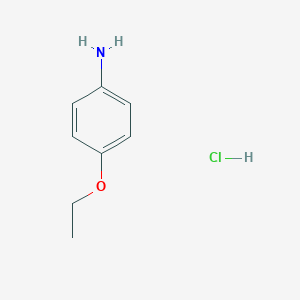
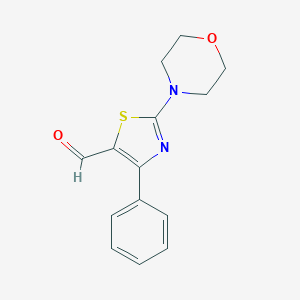
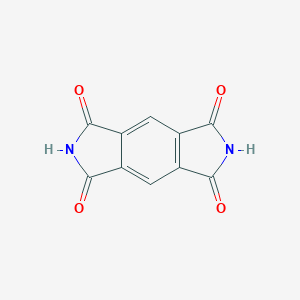
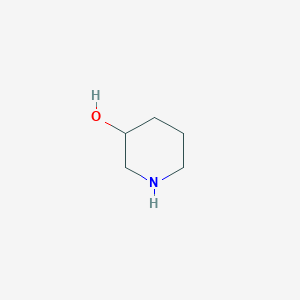
![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)
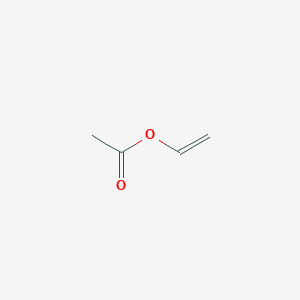
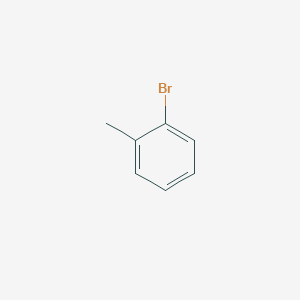
![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)

![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)
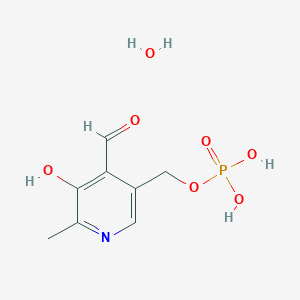
![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
